![molecular formula C14H19N5O3S B2454932 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797307-72-2](/img/structure/B2454932.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibitors
The imidazo[1,2-a]pyrazine-8-carboxylate derivatives derived from this compound have been investigated as inhibitors of phosphoinositide-3 kinase (PI3K), p38 kinase, and matrix metalloproteases . These enzymes play crucial roles in cell signaling, inflammation, and cancer progression. By targeting these kinases, this compound may contribute to the development of novel therapeutic agents.
Modulators of Sirtuins
Sirtuins are a class of NAD±dependent deacetylases involved in cellular processes such as aging, metabolism, and stress response. Some derivatives of this compound exhibit modulatory effects on sirtuins, potentially impacting longevity and metabolic health .
Antagonists of Chemokine Receptors
Isomeric imidazo[1,5-a]pyrazine-8-carboxylates have been proposed as precursors for the preparation of chemokine receptor antagonists . Chemokine receptors play essential roles in immune responses, inflammation, and cancer metastasis. Targeting these receptors could lead to therapeutic interventions.
Adenosine Receptor Antagonists
A synthetic approach based on [1,2,3]triazolo[1,5-a]pyrazine-8-carboxylates has been developed to create antagonists of the adenosine receptor A2A . Adenosine receptors are involved in regulating neurotransmission, inflammation, and cardiovascular function. Modulating these receptors may have implications for neurological disorders and cardiovascular diseases.
Integrated Stress Pathway Modulation
Pyrazolo[1,5-a]pyrazine-4-carboxamides derived from this compound are claimed to modulate the integrated stress pathway. This pathway plays a critical role in various diseases, including inflammatory, musculoskeletal, metabolic, and oncological conditions . By influencing this pathway, the compound may offer therapeutic benefits.
Scaffold for Biologically Active Compounds
Carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, including this compound, serve as promising scaffolds for designing biologically active substances . Researchers can modify these scaffolds by attaching specific functional groups to create new drug candidates.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and survival. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound acts as an ATP-competitive inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the disruption of the cell cycle and inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Pharmacokinetics
The compound has been found to have good oral bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to a halt in cell proliferation , which can be particularly beneficial in the context of cancer treatment. By preventing the proliferation of cancer cells, the compound could potentially slow down or stop the growth of tumors .
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUFDUASYKGFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
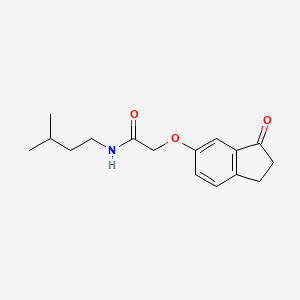
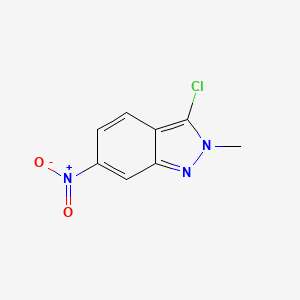
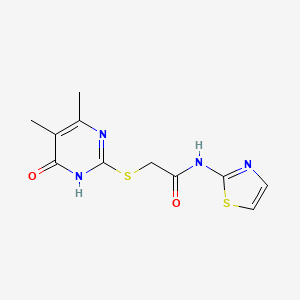
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454859.png)
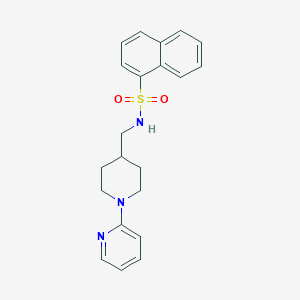
![[1-(Oxolan-2-yl)cyclobutyl]methanol](/img/structure/B2454863.png)
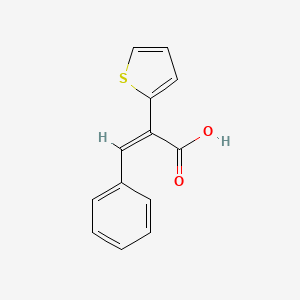
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)
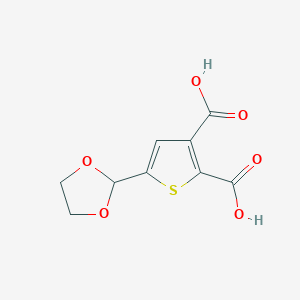
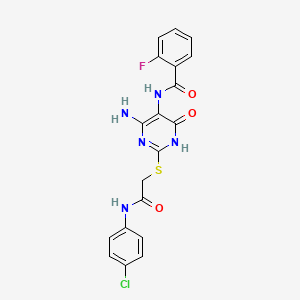
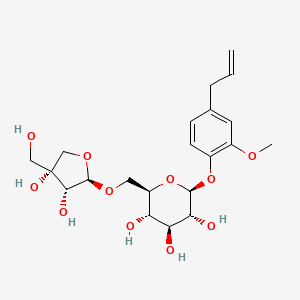
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/no-structure.png)